molecular formula C7H11N3OS B2639151 5-(Oxan-4-yl)-1,2,4-thiadiazol-3-amine CAS No. 1339417-20-7

5-(Oxan-4-yl)-1,2,4-thiadiazol-3-amine

Cat. No. B2639151
CAS RN: 1339417-20-7
M. Wt: 185.25
InChI Key: WDHZFAPKPRYUSC-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule .


Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity .

Scientific Research Applications

Antimicrobial and Anticancer Applications

  • A study reported the synthesis of Schiff bases derived from 1,3,4-thiadiazole compounds, which were evaluated for their antimicrobial activities and DNA protective abilities. Specifically, some compounds showed strong antimicrobial activity against S. epidermidis and exhibited cytotoxicity against cancer cell lines, suggesting potential in chemotherapy strategies (Gür et al., 2020).

Noncovalent Interaction Studies

  • Research on adamantane-1,3,4-thiadiazole hybrid derivatives highlighted the significance of noncovalent interactions in stabilizing crystal structures, which is crucial for designing molecules with desired physical and chemical properties (El-Emam et al., 2020).

Anticancer Evaluation

  • The synthesis and in vitro anticancer evaluation of compounds containing the 1,3,4-thiadiazole moiety demonstrated significant cytotoxicity against various cancer cell lines, indicating the potential for developing new anticancer agents (Abdo & Kamel, 2015).

Anti-Leishmanial Activity

  • Novel 1,3,4-thiadiazol-2-amines containing specific moieties were synthesized and showed promising anti-leishmanial activity, which could lead to new treatments for leishmaniasis (Tahghighi et al., 2012).

Nematicidal and Antimicrobial Activity

  • New derivatives of 1,3,4-thiadiazol-2-amines were synthesized and exhibited notable nematicidal and antimicrobial activities, suggesting their use in agricultural pest control (Reddy et al., 2010).

Mechanism of Action

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Safety and Hazards

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Future Directions

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properties

IUPAC Name

5-(oxan-4-yl)-1,2,4-thiadiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3OS/c8-7-9-6(12-10-7)5-1-3-11-4-2-5/h5H,1-4H2,(H2,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDHZFAPKPRYUSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NC(=NS2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Oxan-4-yl)-1,2,4-thiadiazol-3-amine

CAS RN

1339417-20-7
Record name 5-(oxan-4-yl)-1,2,4-thiadiazol-3-amine
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